Flunitrazepam-D7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

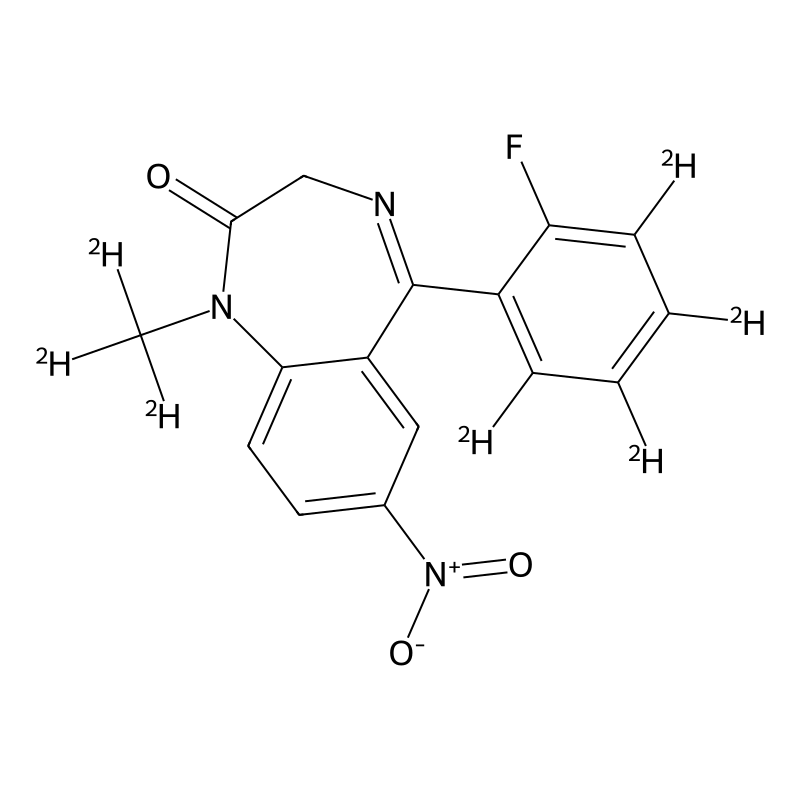

Flunitrazepam-D7 is a deuterated derivative of flunitrazepam, a potent benzodiazepine commonly known for its sedative and hypnotic properties. The full chemical name is 6-(2-(2,3,4,5-tetradeutero)-fluorophenyl)-2-trideuteromethyl-9-nitro-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one, with a molecular formula of C16H12D7FN3O3 and a molecular weight of approximately 320.33 g/mol . Flunitrazepam-D7 is primarily utilized as a stable-labeled internal standard in analytical chemistry for quantifying flunitrazepam in biological samples .

Flunitrazepam-D7 itself does not possess any inherent biological activity. Its role lies in aiding the quantification of Flunitrazepam in various analytical techniques.

As a derivative of Flunitrazepam, Flunitrazepam-D7 is likely to exhibit similar hazards, although the specific potency might be lower. Flunitrazepam is a Schedule IV controlled substance due to its potential for abuse and dependence [].

General safety precautions when handling Flunitrazepam-D7 include:

Application in Quantifying Flunitrazepam

Flunitrazepam-D7 serves as an internal standard for Flunitrazepam, a benzodiazepine medication. Internal standards are crucial components in analytical techniques like chromatography and mass spectrometry []. These techniques separate and measure various compounds within a sample. Flunitrazepam-D7, having the same chemical structure as Flunitrazepam except for the Deuterium atoms, behaves very similarly during analysis. By adding a known amount of Flunitrazepam-D7 to a sample containing Flunitrazepam, scientists can compare the intensity of their signal peaks. This comparison allows for accurate quantification of the unknown amount of Flunitrazepam in the sample [].

Here's how it works:

- The sample containing Flunitrazepam (amount unknown) is spiked with a known amount of Flunitrazepam-D7.

- Both Flunitrazepam and Flunitrazepam-D7 undergo the same analytical process (e.g., chromatography).

- Each molecule produces a signal peak in the instrument's readout.

- Since the amount of Flunitrazepam-D7 is known, the ratio of its signal peak to the Flunitrazepam peak can be calculated.

- This ratio is then applied to the unknown amount of Flunitrazepam in the sample to determine its concentration.

Flunitrazepam-D7 can undergo various chemical transformations, including:

- Oxidation: This may occur at the nitro group or other functional groups.

- Reduction: Reduction reactions can affect the nitro group or other substituents.

- Substitution: Substitution reactions involving the fluorine atom or other substituents are also possible.

These reactions can lead to the formation of deuterated derivatives with modified functional groups, which are useful in research and analytical applications.

Flunitrazepam-D7 exhibits significant biological activity by interacting with gamma-aminobutyric acid type A receptors, enhancing the inhibitory effects of gamma-aminobutyric acid neurotransmission in the central nervous system. This interaction results in its well-known pharmacological effects, including:

- Sedation

- Hypnosis

- Anxiolytic effects

- Muscle relaxation

The compound's mechanism involves increasing the frequency of chloride channel opening events at these receptors, leading to neuronal inhibition . Its pharmacokinetics include extensive liver metabolism, producing active metabolites such as 7-aminoflunitrazepam and desmethylflunitrazepam .

The synthesis of Flunitrazepam-D7 involves deuteration processes to incorporate deuterium atoms into specific positions within the molecular structure. A simplified synthetic route includes:

- Deuteration: Introducing deuterium atoms into the phenyl ring and methyl group of flunitrazepam using deuterated reagents.

Flunitrazepam-D7 serves primarily as an internal standard in analytical chemistry, particularly in mass spectrometry and chromatography. Its applications include:

- Quantification of flunitrazepam levels in biological fluids for toxicology studies.

- Research on benzodiazepine metabolism, providing insights into pharmacokinetics and drug interactions.

- Forensic analysis, assisting in cases involving drug intoxication or overdose .

Flunitrazepam-D7 interacts with various enzymes and proteins within the body, notably through the cytochrome P450 enzyme system during its metabolic processing. Key interactions include:

- Cytochrome P450 3A4: The primary enzyme responsible for its phase I metabolism.

- GABA_A receptors: Enhancing inhibitory neurotransmission through binding interactions.

These interactions underline its effectiveness as a sedative while also highlighting potential risks associated with its use, such as dependence and adverse reactions .

Flunitrazepam-D7 shares similarities with several other benzodiazepines but is unique due to its deuterated structure. Notable similar compounds include:

| Compound Name | Unique Features |

|---|---|

| Flunitrazepam | Parent compound; widely known for sedative effects. |

| Nitrazepam | Predecessor; less potent than flunitrazepam. |

| Clonazepam | Longer half-life; used for seizure disorders. |

| Diazepam | Commonly prescribed; shorter duration of action. |

Flunitrazepam-D7's distinct advantage lies in its isotopic labeling, which enhances accuracy in quantification studies compared to non-labeled counterparts .

Structural Composition and Deuteration Pattern

Flunitrazepam-D7 exhibits a highly specific deuteration pattern that distinguishes it from its non-deuterated counterpart [4] [5]. The compound contains seven deuterium atoms distributed across two distinct molecular regions: four deuterium atoms replace hydrogen atoms at positions 2, 3, 4, and 5 of the fluorophenyl ring (tetradeuterio-6-fluorophenyl), while three additional deuterium atoms substitute the methyl group attached to the nitrogen atom at position 1 of the benzodiazepine ring system (trideuteriomethyl) [1] [4].

The systematic International Union of Pure and Applied Chemistry name for this compound is 7-nitro-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one [1]. The deuteration strategy specifically targets positions that are metabolically stable, thereby ensuring the compound functions effectively as an internal standard during analytical procedures [3] [15].

The structural framework maintains the characteristic 1,4-benzodiazepine core with a fused seven-membered diazepine ring containing nitrogen atoms at positions 1 and 4 [1] [4]. The presence of a nitro group at position 7 of the benzene ring and a fluorine atom at the ortho position of the phenyl substituent are preserved in the deuterated variant [4] [5].

Chemical Formula and Molecular Weight

The molecular formula of Flunitrazepam-D7 is C₁₆H₅D₇FN₃O₃, which reflects the substitution of seven hydrogen atoms with deuterium isotopes [3] [6]. This isotopic substitution results in a molecular weight of 320.33 daltons, representing an increase of 7.042 atomic mass units compared to the non-deuterated flunitrazepam (313.288 daltons) [3] [6] [8].

The Chemical Abstracts Service registry number for Flunitrazepam-D7 is 1286448-08-5, providing a unique identifier for this specific deuterated compound [2] [3] [4]. The European Community number assigned to this substance is 972-714-9 [1] [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₅D₇FN₃O₃ | [3] [6] |

| Molecular Weight | 320.33 Da | [3] [6] |

| Chemical Abstracts Service Number | 1286448-08-5 | [2] [3] [4] |

| European Community Number | 972-714-9 | [1] [6] |

| Drug Enforcement Administration Number | 2763 CIV | [4] [5] |

Physical Properties and Stability

Flunitrazepam-D7 presents as a white to off-white crystalline powder under standard laboratory conditions [4] [5]. The compound demonstrates a melting point of 170 ± 3 degrees Celsius, indicating thermal stability within typical analytical temperature ranges [4] [5] [13]. High-performance liquid chromatography analysis reveals a purity exceeding 98.5 percent, meeting stringent analytical reference standard requirements [4] [5] [13].

The synthesis of Flunitrazepam-Deuterium-7 requires sophisticated deuteration methodologies that ensure high isotopic incorporation while maintaining the structural integrity of the benzodiazepine scaffold. Several established deuteration techniques have been successfully applied to this compound, each offering distinct advantages in terms of selectivity, yield, and isotopic enrichment [1] [2].

Direct Deuterium Exchange represents the most straightforward approach to deuterium incorporation in aromatic systems. This method involves the treatment of flunitrazepam with deuterium oxide under elevated temperature conditions, typically ranging from 100-150°C. The process relies on the acidic or basic catalysis to facilitate the exchange of aromatic hydrogen atoms with deuterium [3]. While this technique offers operational simplicity, the isotopic enrichment typically achieves 95-98% deuteration at specific positions.

Catalytic Deuteration using deuterium gas in the presence of palladium on carbon catalyst provides superior selectivity for methyl group deuteration. This approach is particularly effective for converting the N-methyl group (N-CH3) to its fully deuterated analog (N-CD3) [4]. The reaction proceeds under mild pressure conditions (1-3 atmospheres) at temperatures of 50-80°C, achieving isotopic enrichment levels of 98-99%. The high selectivity of this method makes it invaluable for preparing specifically labeled isotopomers.

Deuterated Precursor Incorporation offers the most comprehensive deuteration strategy, involving the use of deuterated starting materials in the synthetic pathway. For Flunitrazepam-Deuterium-7, this approach typically employs 2,3,4,5-tetradeuterio-6-fluoroaniline as a key precursor, ensuring maximum deuterium incorporation in the phenyl ring portion of the molecule [5]. This method consistently achieves isotopic enrichment exceeding 99% at the designated positions.

Metal-Catalyzed Hydrogen-Deuterium Exchange utilizes transition metal catalysts such as rhodium, iridium, or ruthenium complexes to facilitate regioselective deuteration [2]. These catalysts can direct deuterium incorporation to specific carbon-hydrogen bonds through coordination-directed mechanisms. The process typically operates under mild conditions (room temperature to 80°C) and achieves isotopic enrichment of 90-95% at targeted positions.

Electrophilic Aromatic Substitution with deuterated electrophiles provides controlled positioning of deuterium atoms on aromatic carbons. This approach is particularly useful for introducing deuterium at positions that are difficult to access through other methods. The reaction typically employs deuterated acids or deuterated halogenating agents under controlled conditions to achieve 85-95% isotopic enrichment [3].

The selection of the appropriate deuteration technique depends on the desired labeling pattern, the required isotopic purity, and the scale of production. For certified reference material production, multiple techniques are often combined in a sequential manner to achieve the specific labeling pattern required for Flunitrazepam-Deuterium-7.

Ionic Liquid Catalyzed Synthesis Approaches

Ionic liquids have emerged as revolutionary catalytic media for pharmaceutical synthesis, offering unique advantages in terms of selectivity, recyclability, and environmental compatibility [6] [7]. Their application in the synthesis of deuterated benzodiazepines, including Flunitrazepam-Deuterium-7, represents a significant advancement in sustainable pharmaceutical manufacturing.

Imidazolium-Based Ionic Liquid Systems constitute the most extensively studied class for pharmaceutical applications. The 1-butyl-3-methylimidazolium tetrafluoroborate ([C4C1im][BF4]) system has demonstrated exceptional performance in heterocycle formation reactions [7] [8]. These ionic liquids function as both Brønsted and Lewis acid catalysts, facilitating condensation reactions between o-phenylenediamine derivatives and ketones. The unique solvation properties of imidazolium cations enable enhanced reaction rates while maintaining high selectivity. Typical reaction yields range from 85-95% under mild conditions (room temperature to 80°C) [9].

Phosphonium-Based Ionic Liquid Catalysts offer superior thermal stability compared to imidazolium analogs, making them particularly suitable for higher temperature processes. The trihexyltetradecylphosphonium chloride ([P66614][Cl]) system has shown remarkable efficiency in benzodiazepine synthesis [10]. These ionic liquids provide excellent catalytic activity for condensation reactions while offering the advantage of easy product separation and catalyst recovery. The thermal stability of phosphonium-based systems (typically stable up to 400°C) enables their use in more demanding synthetic conditions.

Pyridinium-Based Ionic Liquid Systems serve dual functions as both solvent and reagent in halogenation reactions. The 1-butyl-3-methylpyridinium dichloroiodate ([C4py][DCI]) system exemplifies this approach, acting as an iodinating agent while providing the reaction medium [7]. This eliminates the need for additional oxidants or catalysts, simplifying the synthetic procedure and reducing waste generation. Reaction yields typically range from 90-98% with minimal side product formation.

Ammonium-Based Ionic Liquid Catalysts provide effective acid catalysis for various condensation reactions. Simple ammonium ionic liquids with hydrogen sulfate anions ([N1114][HSO4]) have demonstrated high efficiency in the synthesis of 1,5-benzodiazepine derivatives [11]. These systems offer the advantage of being derived from renewable sources and exhibiting excellent biodegradability. The straightforward preparation and low cost of ammonium-based ionic liquids make them attractive for large-scale manufacturing applications.

Cholinium-Based Green Ionic Liquids represent the most environmentally benign option for pharmaceutical synthesis. Cholinium acetate ([Ch][AA]) and related systems have shown promise as crystallization media for controlling polymorphic forms of pharmaceutical compounds [7]. These ionic liquids are derived from renewable feedstocks and exhibit excellent biocompatibility, making them ideal for sustainable manufacturing processes.

The reaction mechanisms in ionic liquid media differ significantly from conventional organic solvents. The ionic environment facilitates the formation of ionic intermediates, often leading to enhanced reaction rates and improved selectivity [6]. The ability of ionic liquids to form hydrogen bonds with substrates can stabilize transition states and direct reaction pathways toward desired products.

Process optimization in ionic liquid systems requires careful consideration of several factors including cation-anion combinations, reaction temperature, reaction time, and catalyst loading. The recyclability of ionic liquid catalysts presents significant economic advantages, with many systems maintaining catalytic activity through multiple reaction cycles with minimal performance degradation [9] [12].

Quality Control and Purity Assessment

The quality control framework for Flunitrazepam-Deuterium-7 encompasses comprehensive analytical procedures designed to ensure the highest standards of chemical purity, isotopic integrity, and pharmaceutical compliance [13] [14]. These assessments are critical for maintaining the reliability and traceability required for certified reference materials.

Chemical Purity Determination employs high-performance liquid chromatography with ultraviolet detection (HPLC-UV) as the primary analytical technique. The method utilizes a reversed-phase column system with gradient elution to achieve optimal separation of the target compound from potential impurities [15]. Specifications require a minimum chemical purity of 99.0%, with individual impurities not exceeding 0.5%. The analytical method validation follows International Council for Harmonisation guidelines (ICH Q2(R1)), ensuring accuracy, precision, linearity, and robustness [15].

Isotopic Purity Assessment utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify deuterium incorporation at specific molecular positions. This technique provides unambiguous identification of isotopic labeling patterns and quantifies the extent of deuterium enrichment [16] [17]. For Flunitrazepam-Deuterium-7, specifications require a minimum of 98% deuterium incorporation at the seven designated positions. The mass spectrometric analysis employs selected reaction monitoring (SRM) to distinguish between different isotopomers and quantify their relative abundances [18].

Water Content Analysis is performed using Karl Fischer titration, a highly specific and accurate method for moisture determination. The specification limits water content to ≤0.5% by weight, ensuring optimal stability and preventing hydrolysis reactions that could compromise the deuterium labeling [19]. The Karl Fischer method provides exceptional sensitivity and precision for trace moisture analysis in pharmaceutical compounds.

Residual Solvent Analysis employs gas chromatography with headspace sampling (GC-HS) to detect and quantify organic solvents that may remain from the synthesis and purification processes. The analytical method covers all solvents used in the manufacturing process, with acceptance criteria based on ICH Q3C(R8) guidelines for residual solvents [20]. Class 3 solvents are limited to ≤0.5%, while more toxic solvents have correspondingly lower limits.

Heavy Metals Testing utilizes inductively coupled plasma mass spectrometry (ICP-MS) to determine the presence of potentially harmful metallic impurities. The specification limits total heavy metals to ≤10 ppm, with specific limits for individual metals based on ICH Q3D(R2) guidelines [20]. Lead content is restricted to ≤5 ppm, while other metals such as mercury, cadmium, and arsenic have individual limits based on their toxicological profiles.

Microbial Limits Testing follows United States Pharmacopeia chapters <61> and <62> for microbial enumeration and absence testing. The total aerobic microbial count (TAMC) must not exceed 103 colony-forming units per gram, while specific pathogens including Escherichia coli, Salmonella, and Staphylococcus aureus must be absent [21]. These tests ensure that the material meets pharmaceutical standards for microbial quality.

Homogeneity Assessment employs statistical analysis of multiple samples to verify uniform distribution of the analyte throughout the reference material batch. The relative standard deviation (RSD) between samples must not exceed 2.0%, demonstrating adequate homogeneity for use as a reference standard [22]. This assessment typically involves analysis of 10-20 samples taken from different locations within the batch.

Stability Studies follow accelerated stability protocols based on ICH Q1A(R2) guidelines to establish appropriate storage conditions and expiration dating. The material must demonstrate stability for a minimum of 2 years when stored at -20°C under appropriate packaging conditions [22]. Stability-indicating analytical methods are employed to detect any degradation products that may form during storage.

Analytical Method Validation for all quality control procedures follows ICH Q2(R1) guidelines, ensuring that each method is suitable for its intended purpose. Validation parameters include accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, and robustness [20]. All methods undergo periodic revalidation to ensure continued reliability and performance.

Manufacturing Standards for Certified Reference Materials

The production of Flunitrazepam-Deuterium-7 as a certified reference material requires adherence to stringent manufacturing standards that ensure consistent quality, traceability, and regulatory compliance [23] [24]. These standards encompass quality management systems, production processes, and documentation requirements that meet international specifications.

ISO 17034:2016 Compliance forms the foundation of certified reference material production. This international standard specifies the general requirements for the competence of reference material producers, including quality management system requirements, production processes, and technical competence [24] [25]. Accreditation to ISO 17034 requires demonstration of metrological traceability, uncertainty estimation, and long-term stability of the reference materials produced. The standard mandates comprehensive documentation of all production activities, from raw material sourcing through final product release [26].

ISO Guide 35:2017 Implementation provides specific guidance for the certification of reference materials, particularly regarding homogeneity and stability assessment. This guidance document outlines statistical methods for evaluating the uniformity of reference materials and establishing appropriate uncertainty estimates [22]. For Flunitrazepam-Deuterium-7, this includes comprehensive statistical analysis of analytical data to demonstrate batch homogeneity and establish confidence intervals for certified values.

Current Good Manufacturing Practice (cGMP) Requirements under FDA 21 CFR Part 211 establish the minimum standards for pharmaceutical manufacturing operations [27] [20]. These regulations mandate appropriate facilities, equipment, personnel training, and quality control systems. For deuterated reference materials, cGMP compliance ensures that production processes are validated, controlled, and documented to pharmaceutical standards. This includes environmental monitoring, personnel hygiene protocols, and contamination control measures [28] [29].

ICH Q7 Guidelines for Active Pharmaceutical Ingredient manufacturing provide specific requirements for quality systems in pharmaceutical production. These guidelines address organizational structure, personnel qualifications, facilities and equipment, documentation systems, and quality control requirements [30]. The application of ICH Q7 principles ensures that Flunitrazepam-Deuterium-7 meets the same quality standards as commercial pharmaceutical ingredients.

Laboratory Accreditation under ISO/IEC 17025:2017 ensures that all analytical testing is performed by competent laboratories using validated methods. This standard requires demonstration of technical competence, appropriate facilities and equipment, method validation, measurement traceability, and quality assurance [19]. Testing laboratories must participate in proficiency testing programs and maintain continuous competence assessment.

Documentation and Traceability Systems maintain comprehensive records throughout the production process, from raw material receipt through final product distribution. This includes batch records, analytical certificates, stability data, and change control documentation [20]. The documentation system must ensure complete traceability of all materials and processes used in production, enabling investigation of any quality issues that may arise.

Quality Risk Management following ICH Q9 principles ensures systematic assessment and control of risks to product quality throughout the manufacturing process. This includes risk identification, risk assessment, risk control, and risk communication activities [30]. For deuterated reference materials, particular attention is paid to risks associated with isotopic exchange, degradation pathways, and cross-contamination.

Supply Chain Management ensures that all raw materials, including deuterated precursors and solvents, meet appropriate quality standards and are sourced from qualified suppliers. This includes supplier qualification, incoming material testing, and ongoing supplier performance monitoring [27]. Special attention is required for deuterated starting materials to ensure isotopic purity and prevent isotopic dilution.